(3-Cyanophenyl)methanesulfonyl chloride chemical properties
(3-Cyanophenyl)methanesulfonyl chloride chemical properties
An In-depth Technical Guide to (3-Cyanophenyl)methanesulfonyl Chloride: Properties, Reactivity, and Applications
Introduction
(3-Cyanophenyl)methanesulfonyl chloride is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug discovery. Characterized by the presence of a highly reactive methanesulfonyl chloride moiety and a cyano-substituted aromatic ring, this compound serves as a versatile building block for the synthesis of complex molecules.[1] Its unique electronic and structural features—an electrophilic sulfur center ideal for nucleophilic attack and an electron-deficient phenyl ring—pave the way for a diverse range of chemical transformations.
This guide provides a comprehensive technical overview of (3-Cyanophenyl)methanesulfonyl chloride, delving into its core chemical properties, fundamental reactivity, synthetic pathways, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reaction mechanisms, and strategic use in the laboratory.
Physicochemical Properties
(3-Cyanophenyl)methanesulfonyl chloride is a solid compound at room temperature.[1] Its identity and core physical properties are summarized below, providing the foundational data required for its use in quantitative experimental design.
| Property | Value | Reference(s) |
| CAS Number | 56106-01-5 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₂S | [1][2][3] |
| Molecular Weight | 215.66 g/mol | [1][3] |
| IUPAC Name | (3-cyanophenyl)methanesulfonyl chloride | [1] |
| Synonyms | 3-Cyanobenzylsulfonyl chloride, m-Cyanobenzenemethanesulfonyl chloride | [2][3] |
| Appearance | Solid | [1] |
| Density | 1.459 g/cm³ | [3] |
| Boiling Point | 364.54 °C at 760 mmHg | [3] |
| Flash Point | 174.268 °C | [3] |
| Refractive Index | 1.586 | [3] |
| SMILES | C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | [1][2] |
| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1][4] |
Core Reactivity and Mechanistic Insights
The chemical behavior of (3-Cyanophenyl)methanesulfonyl chloride is dominated by two key structural features: the highly electrophilic sulfonyl chloride group and the electron-withdrawing 3-cyanophenyl substituent.
Electrophilicity of the Sulfonyl Group
The sulfur atom in the methanesulfonyl chloride group possesses a high formal oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophile susceptible to attack by a wide range of nucleophiles.[1] This reactivity is characteristic of sulfonyl chlorides in general and is the basis for their most common application: the formation of sulfonates and sulfonamides.[5][6]
The reaction with nucleophiles, such as alcohols or amines, typically proceeds via a nucleophilic substitution mechanism. In the case of alcohols, the reaction is believed to involve an initial E1cb elimination to generate a highly reactive sulfene intermediate (CH₂=SO₂), which is then rapidly trapped by the alcohol.[5]
Influence of the 3-Cyanophenyl Moiety
The cyanophenyl group exerts a profound electronic influence on the molecule. The cyano group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions.[1] This feature opens up possibilities for sequential functionalization, where the sulfonyl chloride can first react with a nucleophile, followed by a separate reaction at the aromatic ring.
Key Chemical Transformations and Protocols
(3-Cyanophenyl)methanesulfonyl chloride is a reagent primarily used for introducing the (3-cyanophenyl)methylsulfonyl group into other molecules.
Synthesis of Sulfonates and Sulfonamides (Sulfonylation)
The most prevalent application of this reagent is its reaction with nucleophiles like alcohols and amines to form the corresponding methanesulfonate esters and methanesulfonamides.[1][7] These reactions are fundamental in medicinal chemistry for creating stable functional groups and for converting hydroxyl groups into excellent leaving groups to facilitate subsequent substitution reactions.[6][7]
This protocol describes a typical procedure for converting an alcohol to a methanesulfonate ester.
Causality: The reaction requires an anhydrous environment to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.[6] A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Preparation: Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Reagent Addition: Slowly add a solution of (3-Cyanophenyl)methanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Plausible synthesis of the target compound.
Applications in Research and Drug Discovery
(3-Cyanophenyl)methanesulfonyl chloride is a valuable tool for both academic research and industrial drug development.
-
Synthetic Building Block : It serves as a key intermediate for introducing the (3-cyanophenyl)methylsulfonyl moiety into larger, more complex molecules. [1]* Proteomics Research : The compound has found utility in proteomics research, likely as a reagent for modifying proteins at specific nucleophilic residues. [1][8]* Drug Discovery : The cyanophenyl structural motif is present in various biologically active compounds. For instance, it is a key component of a series of potent farnesyltransferase inhibitors, which have been investigated as potential anticancer agents. [9]The ability to readily synthesize derivatives using (3-Cyanophenyl)methanesulfonyl chloride allows for the exploration of structure-activity relationships in drug design programs. The incorporation of sulfonyl groups is a common strategy in medicinal chemistry to improve properties like solubility and metabolic stability. [10]
Safety, Handling, and Disposal
(3-Cyanophenyl)methanesulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive, toxic, and a lachrymator (an irritant that causes tearing). [1][5] Handling Precautions:
-
Always work in a well-ventilated chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [11]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [11]* Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture to prevent decomposition. * Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. [12] First Aid Measures:
| Exposure | Action | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [12][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [12][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [12][11] |
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be poured down the drain.
Conclusion
(3-Cyanophenyl)methanesulfonyl chloride is a highly versatile and reactive reagent with significant value in modern organic synthesis. Its dual functionality—a potent electrophilic center for sulfonylation reactions and a modifiable aromatic ring—makes it an attractive building block for creating complex chemical architectures. While its hazardous nature demands careful handling, a thorough understanding of its properties and reactivity allows researchers to harness its full potential, particularly in the fields of medicinal chemistry and drug discovery, where the synthesis of novel molecular entities is paramount.
References
-
BuyersGuideChem. (n.d.). (3-Cyanophenyl)methanesulfonyl chloride | C8H6ClNO2S. Retrieved from BuyersGuideChem website. [Link]
-
Organic Syntheses. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Org. Synth. 57, 88. [Link]
-
Organic Syntheses. (1947). Methanesulfonyl chloride. Org. Synth. 27, 57. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from Wikipedia. [Link]
-
Autechaux, S. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from Autechaux website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM website. [Link]
-
Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from Inchem.org. [Link]
-
Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-4. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. Buy (3-Cyanophenyl)methanesulfonyl chloride | 56106-01-5 [smolecule.com]
- 2. (3-Cyanophenyl)methanesulfonyl chloride | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]
- 3. (3-cyanophenyl)methanesulfonyl chloride | 56106-01-5 [chemnet.com]
- 4. (3-Cyanophenyl)methanesulfonyl chloride CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jelsciences.com [jelsciences.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.co.uk [fishersci.co.uk]
